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2-Bromo-4,6-dinitro-N-phenylaniline
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Overview
Description
2-Bromo-4,6-dinitro-N-phenylaniline is an organic compound with the molecular formula C12H8BrN3O4. It is a derivative of aniline, where the aniline ring is substituted with bromine and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dinitro-N-phenylaniline typically involves the nitration of 2-bromoaniline followed by a coupling reaction with nitrobenzene. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors and precise control systems to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dinitro-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Formation of nitro and bromo derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Bromo-4,6-dinitro-N-phenylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its electron-withdrawing nitro groups that affect chromophores
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dinitro-N-phenylaniline involves its interaction with molecular targets through its nitro and bromo substituents. The nitro groups can participate in electron-withdrawing interactions, affecting the compound’s reactivity and stability. The bromine atom can undergo substitution reactions, leading to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrodiphenylamine: Similar in structure but lacks the bromine atom.
4-Bromo-2-nitroaniline: Similar in structure but has only one nitro group.
Uniqueness
2-Bromo-4,6-dinitro-N-phenylaniline is unique due to the presence of both bromine and two nitro groups on the aniline ring. This combination of substituents imparts distinct chemical properties, making it valuable in various applications, including materials science and industrial chemistry .
Biological Activity
2-Bromo-4,6-dinitro-N-phenylaniline (BDNA) is a compound primarily recognized for its role as a metabolite of azo dyes, particularly Disperse Blue 79. Its biological activity has garnered attention due to its potential toxicity and environmental impact. This article explores the biological effects of BDNA, focusing on its mutagenicity, hepatotoxicity, and endocrine disruption based on recent research findings.
- Molecular Formula : C₆H₄BrN₃O₄
- Molecular Weight : 262.02 g/mol
Biological Activity Overview
Recent studies have highlighted several adverse biological effects associated with BDNA:
- Mutagenicity and Genotoxicity : BDNA has been reported to exhibit mutagenic properties, which can lead to genetic damage in living organisms.
- Endocrine Disruption : The compound has been implicated in disrupting hormonal functions, potentially affecting reproductive health.
- Hepatotoxicity : A significant focus of recent research has been on the liver toxicity of BDNA, particularly its effects on liver function and structure.
Hepatotoxicity Studies
A comprehensive study assessed the hepatotoxic effects of BDNA through multi-omics analyses over a 28-day exposure period in male F344 rats. Key findings included:
- Dosage : A dosage of 100 mg/kg body weight was administered orally.
- Liver Function Indicators : Significant increases in hepatic injury markers such as Alanine Aminotransferase (ALT) and Hepatic Steatosis Index (HSI) were observed.
- Inflammatory Response : The study indicated systemic inflammation characterized by elevated levels of cytokines such as G-CSF and VEGF.
- Dyslipidemia : Alterations in lipid profiles were noted, including increased total cholesterol (TC) and triglycerides (TG).
- Bile Acid Synthesis : Enhanced synthesis of bile acids was observed, indicating potential cholestatic effects.
Table 1: Summary of Hepatotoxic Effects
Parameter | Control Group | BDNA Group (100 mg/kg) |
---|---|---|
ALT (U/L) | Normal Range | Significantly Elevated |
HSI | Normal Range | Significantly Elevated |
Total Cholesterol (mg/dL) | Normal Range | Elevated |
Triglycerides (mg/dL) | Normal Range | Elevated |
Inflammatory Cytokines | Low Levels | Elevated |
Mechanistic Insights
The underlying mechanisms of BDNA-induced toxicity were explored through transcriptomic and metabolomic analyses. Key pathways affected include:
- Liver Inflammation : Genes such as Hmox1 and Spi1 were upregulated, indicating an inflammatory response.
- Steatosis Pathways : Alterations in lipid metabolism were linked to genes like Cyp1a1 and Cyp1a2.
- Cholestasis Pathways : Dysregulation of bile acid metabolism was observed through changes in FXR/Nr1h4 signaling.
Microbiome Analysis
The microbiome composition was significantly altered following BDNA exposure. Notably, beneficial microbial taxa such as Ruminococcaceae were reduced, which correlated with the observed inflammatory and metabolic disturbances.
Properties
CAS No. |
91330-95-9 |
---|---|
Molecular Formula |
C12H8BrN3O4 |
Molecular Weight |
338.11 g/mol |
IUPAC Name |
2-bromo-4,6-dinitro-N-phenylaniline |
InChI |
InChI=1S/C12H8BrN3O4/c13-10-6-9(15(17)18)7-11(16(19)20)12(10)14-8-4-2-1-3-5-8/h1-7,14H |
InChI Key |
GGNFTBUSSNQONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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